3-Azido-1,1-diethoxypropane
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Overview
Description
3-Azido-1,1-diethoxypropane: is an organic compound with the molecular formula C7H13N3O2 It is characterized by the presence of an azido group (-N3) attached to a propane backbone, which is further substituted with two ethoxy groups (-OCH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,1-diethoxypropane typically involves the reaction of 3-chloro-1,1-diethoxypropane with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the azido group. The general reaction scheme is as follows:
Cl-CH2-CH(OCH2CH3)2 + NaN3 → N3-CH2-CH(OCH2CH3)2 + NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1,1-diethoxypropane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: 3-Amino-1,1-diethoxypropane.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
3-Azido-1,1-diethoxypropane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.
Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition, facilitating the study of biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azido-1,1-diethoxypropane primarily involves its reactivity due to the azido group. The azido group is a versatile functional group that can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used to label and track biomolecules, facilitating the study of molecular interactions and pathways.
Comparison with Similar Compounds
3-Azido-1-propyne: Similar in structure but with a triple bond instead of the ethoxy groups.
3-Azido-1,2-propanediol: Contains hydroxyl groups instead of ethoxy groups.
3-Azido-1,1-dimethoxypropane: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness: 3-Azido-1,1-diethoxypropane is unique due to the presence of both the azido group and the ethoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
3-azido-1,1-diethoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-3-11-7(12-4-2)5-6-9-10-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYNWONTQGXKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN=[N+]=[N-])OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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